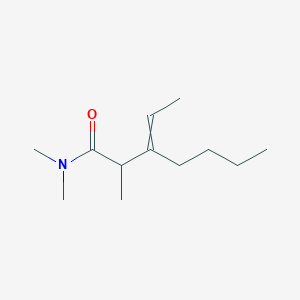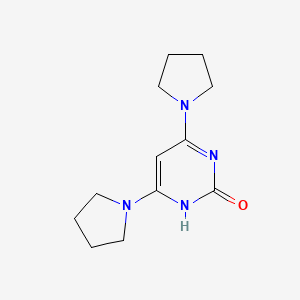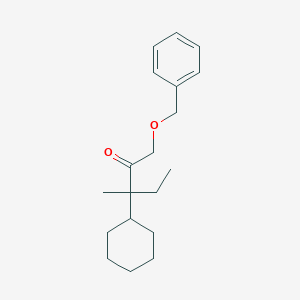
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone is a complex organic compound that features both isoquinoline and imidazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and imidazole intermediates separately, followed by their coupling.
-
Preparation of Isoquinoline Intermediate
Starting Material: 5-methoxyisoquinoline
Reaction: Cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like dimethylformamide.
-
Preparation of Imidazole Intermediate
Starting Material: Imidazole
Reaction: Acylation using a suitable acyl chloride.
Conditions: Room temperature in the presence of a base like triethylamine.
-
Coupling Reaction
Reaction: The isoquinoline and imidazole intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the isoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone: shares similarities with other imidazole and isoquinoline derivatives, such as:
Uniqueness
- The unique combination of isoquinoline and imidazole moieties in this compound provides it with distinct chemical and biological properties that are not observed in simpler imidazole or isoquinoline derivatives.
属性
CAS 编号 |
921761-21-9 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
(1-cyclopropyl-5-methoxyisoquinolin-7-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-9-12(17(21)20-7-6-18-10-20)8-14-13(15)4-5-19-16(14)11-2-3-11/h4-11H,2-3H2,1H3 |
InChI 键 |
SOWOGGKDVVFCFN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1C=CN=C2C3CC3)C(=O)N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)





![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)




![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)
